molecular formula C16H17F3N2O3 B2407712 N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide CAS No. 1825552-74-6

N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide

Cat. No. B2407712
CAS RN: 1825552-74-6
M. Wt: 342.318
InChI Key: AOOMEEIITONKEN-UHFFFAOYSA-N
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Description

The compound “N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide” appears to contain several functional groups including a cyanooxan group, a trifluoromethyl group, and a phenoxy group. These groups are common in pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the trifluoromethyl group might undergo reactions involving carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, trifluoromethyl groups can influence the polarity, lipophilicity, and metabolic stability of a compound .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Trifluoromethyl-containing compounds are often used in pharmaceuticals and could interact with a variety of biological targets .

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3/c1-11(14(22)21-15(10-20)6-8-23-9-7-15)24-13-4-2-12(3-5-13)16(17,18)19/h2-5,11H,6-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOMEEIITONKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCOCC1)C#N)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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